molecular formula C17H25N3O5S B10980514 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-L-valinamide

Cat. No.: B10980514
M. Wt: 383.5 g/mol
InChI Key: KRRKVVHZNWLVHE-WUJWULDRSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the methoxyphenyl group, and the final coupling with the butanamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activity or protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE include other thiolane-containing compounds, methoxyphenyl derivatives, and butanamide analogs. Examples include 1,2-Cyclohexane dicarboxylic acid diisononyl ester , Dichloroaniline , and Steviol glycosides .

Uniqueness: What sets (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE apart from these similar compounds is its unique combination of functional groups and its specific molecular structure

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C17H25N3O5S/c1-11(2)15(16(21)18-12-4-6-14(25-3)7-5-12)20-17(22)19-13-8-9-26(23,24)10-13/h4-7,11,13,15H,8-10H2,1-3H3,(H,18,21)(H2,19,20,22)/t13?,15-/m0/s1

InChI Key

KRRKVVHZNWLVHE-WUJWULDRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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